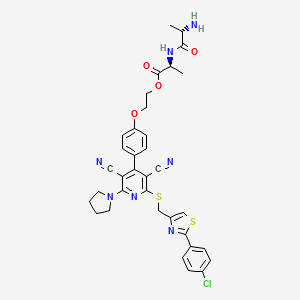
Nikkomycin N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nikkomycin N is a member of the nikkomycin family, which are peptidyl nucleoside antibiotics produced by various Streptomyces species, including Streptomyces ansochromogenes and Streptomyces tendae . These compounds are known for their potent fungicidal, insecticidal, and acaricidal activities due to their ability to inhibit chitin synthase, an enzyme crucial for fungal cell wall biosynthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nikkomycin N is typically produced through fermentation processes involving Streptomyces species. The biosynthetic gene cluster responsible for nikkomycin production has been cloned and introduced into high-producing strains to enhance yield . The fermentation process involves culturing the bacteria in a nutrient-rich medium under controlled conditions to optimize the production of nikkomycins.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation using genetically engineered strains of Streptomyces ansochromogenes. The fermentation broth is then subjected to extraction and purification processes to isolate this compound. Techniques such as solvent extraction, chromatography, and crystallization are commonly employed to achieve high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Nikkomycin N undergoes various chemical reactions, including:
Oxidation: This reaction can modify the nucleoside moiety of this compound.
Reduction: Reduction reactions can alter the peptidyl moiety.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions to achieve specific substitutions.
Major Products
The major products formed from these reactions include various analogs of this compound, which may exhibit different biological activities and stability profiles .
Applications De Recherche Scientifique
Nikkomycin N has a wide range of scientific research applications:
Mécanisme D'action
Nikkomycin N exerts its effects by competitively inhibiting chitin synthase, an enzyme responsible for the synthesis of chitin, a key component of fungal cell walls . By mimicking the natural substrate UDP-N-acetylglucosamine, this compound binds to the active site of chitin synthase, preventing the formation of chitin and leading to fungal cell death . This mechanism is highly specific to fungi, making this compound a promising antifungal agent with minimal toxicity to mammals .
Comparaison Avec Des Composés Similaires
Nikkomycin N is often compared with other peptidyl nucleoside antibiotics, such as:
Nikkomycin X and Z: These compounds share a similar mechanism of action but differ in their nucleoside moieties, which can affect their stability and biological activity.
This compound is unique due to its specific structure and the resulting balance of stability and biological activity, making it a valuable compound for both research and potential therapeutic applications .
Propriétés
Numéro CAS |
77368-58-2 |
|---|---|
Formule moléculaire |
C15H20N4O10 |
Poids moléculaire |
416.34 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-amino-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid |
InChI |
InChI=1S/C15H20N4O10/c16-8(12(25)17-5(14(26)27)1-2-7(21)22)11-9(23)10(24)13(29-11)19-4-3-6(20)18-15(19)28/h3-5,8-11,13,23-24H,1-2,16H2,(H,17,25)(H,21,22)(H,26,27)(H,18,20,28)/t5-,8-,9-,10+,11+,13+/m0/s1 |
Clé InChI |
HCTYLNCBYPOWBY-AFGHMHDSSA-N |
SMILES isomérique |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N)O)O |
SMILES |
O=C(O)CC[C@@H](C(O)=O)NC(C(C1O[C@H](N(C(N2)=O)C=CC2=O)[C@@H](O)[C@H]1O)N)=O |
SMILES canonique |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)C(C(=O)NC(CCC(=O)O)C(=O)O)N)O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Nikkomycin N; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


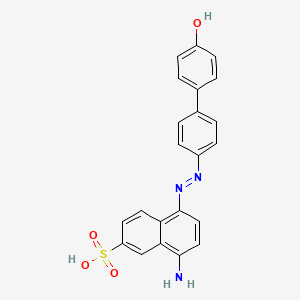
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-(nitrooxymethyl)benzoate](/img/structure/B609505.png)
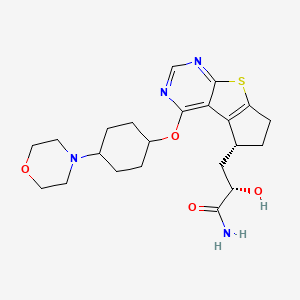
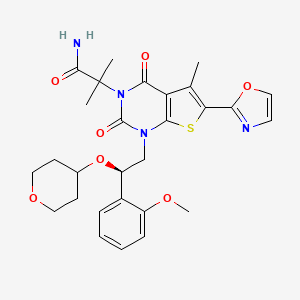
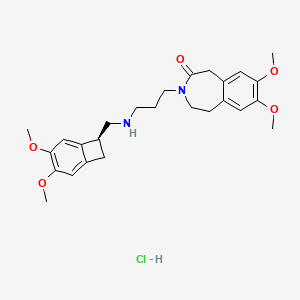
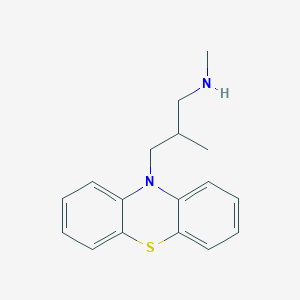
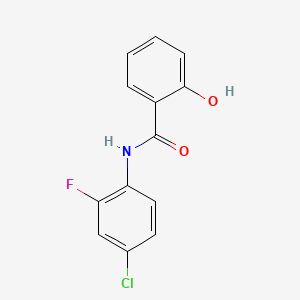
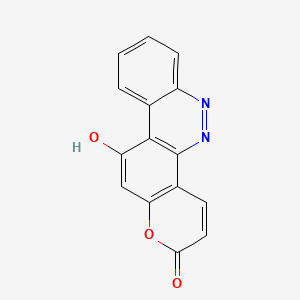
![5-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-N-(1-methylsulfonylpiperidin-4-yl)-2-phenyl-1H-indol-7-amine](/img/structure/B609518.png)
